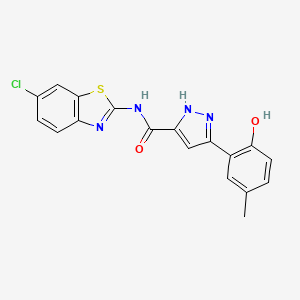
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) is a synthetic stimulant compound that belongs to the phenidate class. It is structurally related to methylphenidate, a well-known medication used to treat attention-deficit hyperactivity disorder (ADHD) and narcolepsy. The compound is characterized by the presence of a fluorine atom on the ethyl group attached to the phenidate structure, which may influence its pharmacological properties.
Méthodes De Préparation
The synthesis of (+/-)-threo-4-Fluoroethylphenidate (hydrochloride) involves several steps, starting from the appropriate precursor chemicals. One common synthetic route includes the following steps:
Formation of the intermediate: The process begins with the reaction of 4-fluorobenzaldehyde with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is acylated with methyl chloroformate to form the ester intermediate.
Hydrolysis and salt formation: The ester is hydrolyzed to produce the free acid, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable techniques for large-scale synthesis.
Analyse Des Réactions Chimiques
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine, to understand its potential as a central nervous system stimulant.
Medicine: Research is conducted to explore its potential therapeutic applications in treating ADHD and other neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of (+/-)-threo-4-Fluoroethylphenidate (hydrochloride) involves the inhibition of dopamine and norepinephrine reuptake transporters. By blocking these transporters, the compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This action is similar to that of methylphenidate, but the presence of the fluorine atom may alter its binding affinity and pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) is compared with other similar compounds, such as:
Methylphenidate: Both compounds inhibit dopamine and norepinephrine reuptake, but the fluorine substitution in (+/-)-threo-4-Fluoroethylphenidate may result in different pharmacological effects.
Ethylphenidate: Similar in structure, but lacks the fluorine atom, which may influence its potency and duration of action.
Dexmethylphenidate: The dextrorotatory enantiomer of methylphenidate, which is more potent and has a different pharmacokinetic profile.
The uniqueness of (+/-)-threo-4-Fluoroethylphenidate (hydrochloride) lies in its fluorine substitution, which may confer distinct pharmacological properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H21ClFNO2 |
|---|---|
Poids moléculaire |
301.78 g/mol |
Nom IUPAC |
ethyl (2R)-2-(4-fluorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C15H20FNO2.ClH/c1-2-19-15(18)14(13-5-3-4-10-17-13)11-6-8-12(16)9-7-11;/h6-9,13-14,17H,2-5,10H2,1H3;1H/t13-,14-;/m1./s1 |
Clé InChI |
YIZCRMZHXLDJNK-DTPOWOMPSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=C(C=C2)F.Cl |
SMILES canonique |
CCOC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


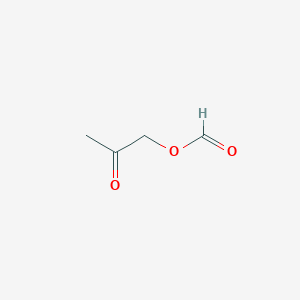
![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
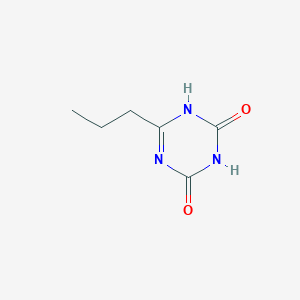
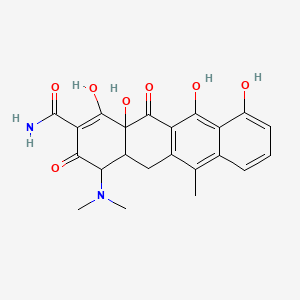
![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)
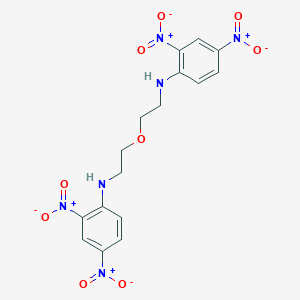
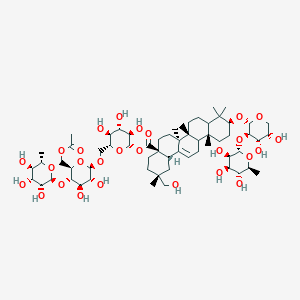

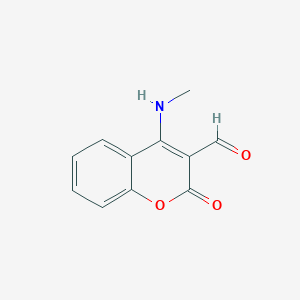
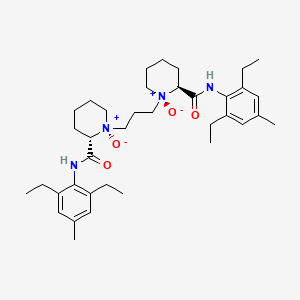
![2,4-Dihydro-5-[(phenylmethoxy)methyl]-4-(3-pyridinyl)-3H-1,2,4-triazole-3-thione](/img/structure/B14080116.png)
![Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14080118.png)
![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)
